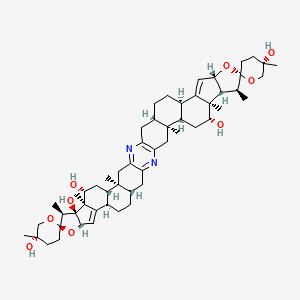

ritterazine M

Description

Methodological Approaches for Initial Structural Proposals

The primary tools for the initial structural characterization of ritterazine M were nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were instrumental in piecing together the carbon skeleton and the connectivity of protons and carbons. These techniques allowed researchers to identify key functional groups and the steroidal nature of the two halves of the molecule. Mass spectrometry provided the molecular weight and fragmentation patterns, further corroborating the proposed molecular formula.

Table 1: Spectroscopic Data for this compound Analysis

| Technique | Information Gained |

|---|---|

| ¹H NMR | Provided information on the chemical environment of protons, their connectivity, and stereochemical relationships. |

| ¹³C NMR | Determined the number and types of carbon atoms present in the molecule. acs.orgamazonaws.com |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, helping to assemble the molecular framework. |

| Mass Spectrometry | Determined the molecular weight and elemental composition, and provided fragmentation patterns for structural clues. amazonaws.com |

The structural elucidation of this compound was significantly aided by comparing its spectroscopic data with those of other known members of the ritterazine and cephalostatin families. nih.gov These compounds share a common bis-steroidal pyrazine core, and similarities in their NMR spectra provided a valuable template for assigning the structure of this compound. This comparative approach was particularly useful in determining the stereochemistry of certain chiral centers, a notoriously difficult task using spectroscopy alone.

Revisions and Confirmations of this compound's Chemical Structure

Despite the power of modern spectroscopic methods, the initial structural assignment of this compound contained a subtle but significant error. This discrepancy highlighted the limitations of relying solely on spectroscopic data for complex molecules and underscored the definitive role of total synthesis in structural verification.

Subsequent, more detailed analysis and the synthesis of model compounds revealed inconsistencies in the originally proposed structure of the northern spiroketal moiety of this compound. researchgate.netacs.org Specifically, the stereochemistry at one of the spiroketal centers was incorrectly assigned. researchgate.net This was discovered through careful comparison of the published NMR data of the natural product with that of several synthetically prepared spiroketal-alcohols. researchgate.netacs.org

Table 2: Key Steps in the Total Synthesis of this compound

| Step | Description | Reference |

|---|---|---|

| Starting Material | Hecogenin acetate | acs.orgacs.orgcapes.gov.brnih.gov |

| Key Transformations | - Asymmetric dihydroxylation- Spiroketal formation- Pyrazine ring construction | acs.orgacs.org |

| Confirmation | Comparison of NMR data of synthetic and natural this compound | acs.orgacs.org |

Analysis of Unique Structural Motifs in this compound

This compound possesses a complex and unique trisdecacyclic pyrazine structure. acs.org It is a dimeric steroidal alkaloid, meaning it is composed of two modified steroid units linked by a central pyrazine ring. nih.govcaltech.edu A key feature is the presence of spiroketal moieties in both steroidal halves. nih.gov The corrected structure of this compound features a specific stereochemistry in its northern spiroketal unit which was the source of the initial structural misassignment. researchgate.netacs.org This intricate three-dimensional architecture is believed to be crucial for its potent biological activity. The family of ritterazines and the related cephalostatins are among the most powerful anticancer agents ever tested. nih.gov

Propriétés

Formule moléculaire |

C54H76N2O9 |

|---|---|

Poids moléculaire |

897.2 g/mol |

InChI |

InChI=1S/C54H76N2O9/c1-27-45-41(64-52(27)15-13-46(3,59)25-62-52)19-35-31-11-9-29-17-37-39(23-48(29,5)33(31)20-42(57)50(35,45)7)55-38-18-30-10-12-32-34(49(30,6)24-40(38)56-37)21-43(58)51(8)36(32)22-44-54(51,61)28(2)53(65-44)16-14-47(4,60)26-63-53/h19,22,27-34,41-45,57-61H,9-18,20-21,23-26H2,1-8H3/t27-,28+,29-,30-,31+,32+,33-,34-,41-,42+,43+,44-,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+/m0/s1 |

Clé InChI |

JEGZCUVXFJVBSJ-UEGLISCYSA-N |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C=C3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC6=C(C5)N=C7C[C@]8([C@@H](CC[C@@H]9[C@@H]8C[C@H]([C@]2(C9=C[C@H]3[C@@]2([C@@H]([C@]2(O3)CC[C@](CO2)(C)O)C)O)C)O)CC7=N6)C)C)O)C)O[C@@]11CC[C@](CO1)(C)O |

SMILES canonique |

CC1C2C(C=C3C2(C(CC4C3CCC5C4(CC6=C(C5)N=C7CC8(C(CCC9C8CC(C2(C9=CC3C2(C(C2(O3)CCC(CO2)(C)O)C)O)C)O)CC7=N6)C)C)O)C)OC11CCC(CO1)(C)O |

Synonymes |

ritterazine M |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Assignment of Ritterazine M

Analysis of Unique Structural Motifs in Ritterazine M

Pyrazine Core Connectivity

The prevailing hypothesis for the biosynthesis of the pyrazine core in related compounds like the cephalostatins suggests a dimerization and subsequent oxidation of steroidal α-amino ketones. nih.gov This concept has inspired synthetic strategies for the entire class of molecules. In the laboratory synthesis that ultimately confirmed the corrected structure of this compound, a strategic and controlled method was employed to construct the unsymmetrical pyrazine ring.

The successful approach, known as the Guo unsymmetrical pyrazine synthesis, involves the carefully controlled condensation of two different α-azidoketone steroid precursors. acs.org In the total synthesis of this compound, the α-azidoketone of the "South 7" steroid fragment was combined in a stoichiometric fashion with the corresponding α-azidoketone of the newly synthesized "North" fragment. acs.org This reaction, followed by reduction of the azide groups and subsequent cyclization and oxidation, efficiently forms the central pyrazine ring, linking the two disparate steroidal units and yielding the protected this compound molecule. acs.org This synthetic confirmation was pivotal, as it unequivocally established the connectivity of the pyrazinyl C-2 and C-3 atoms to the C-2' and C-3' positions of the respective steroid fragments.

Spiroketal Stereochemistry and Configuration

A critical and challenging aspect of the structural elucidation of this compound was the correct assignment of the stereochemistry of its spiroketal moieties, particularly within the northern half of the molecule. The initial structural proposal for this compound was found to be incorrect, specifically concerning the configuration of the North spiroketal. researchgate.net

The structural revision was prompted by detailed NMR analysis and comparison with synthetic models. acs.orgresearchgate.net Researchers proposed a new structural assignment for this compound based on NMR difference correlation with the published spectral data from the isolated natural product. acs.org The confirmation of this reassignment was achieved through the total synthesis of the proposed corrected structure. The synthetic route produced a molecule whose proton and carbon NMR spectral data were shown to be identical to those of an authentic sample of natural this compound. acs.orgnih.gov

The key to the correction lay in the synthesis of five different spiroketal-alcohol models corresponding to the northern fragment. researchgate.net By comparing the published ¹H and ¹³C NMR spectra of natural this compound with the spectra of these synthetic models, the initial stereochemical assignment for the North spiroketal was proven wrong, and the correct structure was identified. researchgate.net This approach of comparing spectral data of a natural product with that of synthetically prepared, stereochemically defined fragments is a powerful tool in modern structural chemistry. nih.gov The stereochemistry of spiroketals is known to be crucial for the bioactivity of this class of compounds, with thermodynamically less favored isomers often exhibiting higher cytotoxicity. beilstein-journals.orgnih.gov The final, corrected structure of this compound features a 1,6-dioxaspiro[4.5]decane system in its northern half. acs.org

Table 1: Selected ¹H NMR Data for Key Synthetic Intermediates Related to this compound Synthesis (Note: Data is for representative synthetic compounds as reported in the literature and not for the final this compound product itself. Chemical shifts (δ) are in ppm.)

| Compound/Fragment | Proton | Chemical Shift (δ) | Multiplicity / Coupling Constant (J in Hz) |

| Azido Ketone 16 Intermediate nih.gov | H-4' (example) | 4.08–4.11 | m |

| H-1' (example) | 2.41–2.55 | m | |

| Me-13' (example) | 1.04 | s | |

| Spiroketal Model 5c nih.gov | H-2' (example) | 4.04–4.13 | m |

| H-3' (example) | 2.69–2.79 | m | |

| Me (example) | 0.86 | d, J = 7.0 | |

| Me (example) | 1.09 | s | |

| Spiroketal Model 5d nih.gov | H-2' (example) | 4.21–4.27 | dd, J = 11.5, 5.7 |

| H-3' (example) | 2.86–2.94 | m | |

| Me (example) | 0.89 | d, J = 7.4 | |

| Me (example) | 1.19 | s |

Table 2: Selected ¹³C NMR Data for Key Synthetic Intermediates Related to this compound Synthesis (Note: Data is for representative synthetic compounds as reported in the literature and not for the final this compound product itself. Chemical shifts (δ) are in ppm.)

| Compound/Fragment | Carbon | Chemical Shift (δ) |

| Azido Ketone 16 Intermediate nih.gov | C=O (example) | 206.2, 216.8 |

| C-N3 (example) | 63.7 | |

| Me (example) | 12.8 | |

| Spiroketal Model 5c nih.gov | Spiroketal C (C-5') | 115.3 |

| O-C-O (C-1') | 82.0 | |

| C-O (C-4') | 81.0 | |

| Me (example) | 10.4 | |

| Spiroketal Model 5d nih.gov | Spiroketal C (C-5') | 116.7 |

| O-C-O (C-1') | 80.4 | |

| C-O (C-4') | 79.3 | |

| Me (example) | 12.2 |

Synthetic Endeavors Towards Ritterazine M and Its Analogs

Early Synthetic Strategies for Bis-Steroidal Pyrazine Systems

Initial synthetic approaches to bis-steroidal pyrazine (BSP) systems were guided by biosynthetic hypotheses. nih.gov The prevailing hypothesis, proposed by Pettit, suggested that the pyrazine core was formed through the dimerization and subsequent oxidation of steroidal α-amino ketones. nih.gov This biomimetic strategy was first demonstrated in a laboratory setting by Ohta and coworkers in 1968, who synthesized a symmetrical steroidal pyrazine by reducing a 2-oximino-androstan-17β-ol-3-one, which, upon warming in the presence of air, spontaneously dimerized to form the pyrazine ring. nih.gov

These early methods, while successful for creating C2-symmetrical pyrazines, were inherently limited for the synthesis of unsymmetrical natural products like the majority of the cephalostatins and ritterazines. nih.govvietnamjournal.ru When two different α-amino ketone precursors were used, these statistical coupling methods would produce a mixture of three products: two different symmetrical homodimers and the desired unsymmetrical heterodimer, leading to low yields and significant purification challenges. nih.gov The Purdue group's synthesis of cephalostatin 7, cephalostatin 12, and ritterazine K highlighted this issue, as all three compounds were produced in a single pot. nih.gov This underscored the critical need for more controlled and convergent strategies to selectively construct unsymmetrical bis-steroidal pyrazines.

Convergent Total Synthesis of Ritterazine M

The first total synthesis of the corrected structure of this compound was a landmark achievement that relied on a highly convergent and stereocontrolled approach. acs.org This synthesis not only confirmed the molecule's absolute and relative stereochemistry but also showcased a powerful collection of synthetic methodologies.

Modern synthetic approaches to complex molecules like this compound often employ a retrosynthetic analysis, a problem-solving technique where the target molecule is conceptually deconstructed into simpler, more accessible precursors. youtube.comyoutube.com For unsymmetrical bis-steroidal pyrazines, the most logical disconnection is at the central pyrazine ring. scispace.commdpi.com This convergent strategy cleaves the molecule into two distinct, highly functionalized steroid fragments, often referred to as the "North" and "South" hemispheres (or "western" and "eastern" fragments). nih.govscispace.com

The cornerstone of modern unsymmetrical bis-steroidal pyrazine synthesis is the development of efficient methods for the heterodimerization of the North and South fragments. A significant breakthrough in this area was the Guo-Fuchs protocol. nih.gov This method provides an efficient route to unsymmetrical pyrazines and was utilized in the synthesis of various natural products and their analogs, including dihydrocephalostatin 1 and this compound. researchgate.netnih.gov The sequence involves the coupling of an α-azidoketone from one hemisphere with an amino-oxime from the other, which proceeds smoothly to give the desired unsymmetrical pyrazine in good to excellent yields. nih.gov This protocol avoids the statistical mixtures and inefficiencies of the earlier biomimetic approaches. nih.gov

Establishing the correct stereochemistry across the numerous chiral centers of this compound is a critical challenge. The total synthesis of this compound employed several powerful stereoselective reactions. acs.org One key transformation was the Sharpless asymmetric dihydroxylation, which was used to install hydroxyl groups with specific stereochemistry on an olefin precursor derived from the natural starting material. researchgate.netacs.org

Another crucial step was the formation of the spiroketal moiety. The Fuchs synthesis utilized a Suarez iodine(III) oxidative spirocyclization of a monoprotected 1°,3° 1,2-diol. researchgate.netacs.org This radical-based cyclization method allows for the controlled formation of the complex spiroketal ring system with high diastereoselectivity, ensuring the correct configuration as found in the natural product. acs.org

The synthesis of the this compound fragments from a common starting material like hecogenin acetate requires a sophisticated sequence of functional group interconversions, often termed a "Red-Ox" (reduction-oxidation) approach. researchgate.netpurdue.edu This strategy involves a series of carefully planned oxidation and reduction reactions to modify the steroidal skeleton.

Diastereoselective and Enantioselective Transformations

Development of Advanced Methodologies for this compound Synthesis

Furthermore, chemists are exploring entirely new ways to connect steroidal units. For instance, the classic pyrazine-forming reaction has been substituted with "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to generate bis-steroidal conjugates linked by a triazole ring. sci-hub.se While these are analogs and not the natural products themselves, this work demonstrates the potential for developing novel methodologies to create structural diversity within this class of molecules. sci-hub.se Additionally, the development of new catalytic systems, such as manganese pincer complexes for the dehydrogenative coupling of amino alcohols, offers sustainable and atom-economical alternatives for pyrazine synthesis that may be applied to complex targets in the future. acs.org

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules by avoiding pre-functionalized starting materials. mdpi.comnih.gov This approach has seen application in the synthesis of ritterazine congeners, particularly for late-stage introduction of oxidative functionalities that are crucial for biological activity.

A prominent example is found in the total synthesis of ritterazine B, a close congener of this compound. The Reisman group incorporated a late-stage C–H oxidation to install the C7′ alcohol. researchgate.netscispace.com This strategic oxidation of a steroidal C(sp³)–H bond highlights the utility of C-H functionalization in accessing highly oxidized and complex natural products. researchgate.net Such reactions often rely on metal catalysts, including those based on iron, rhodium, or palladium, which can enable selective activation of specific C-H bonds even in the presence of numerous other reactive sites. mdpi.comrsc.org

In another approach related to the synthesis of steroidal building blocks for ritterazines, a hypervalent iodine-mediated reaction was used to form steroidal 5/5-spiroiminals. researchgate.net This reaction proceeds through a C-H activation-mediated formation of the spiroiminal structure, representing a novel application of this strategy in the context of complex steroid chemistry. researchgate.net

Table 1: Examples of C-H Functionalization in Ritterazine-Related Synthesis Data is sourced from multiple research publications.

| Transformation | Reagents/Catalyst | Synthetic Context | Key Feature | Reference |

|---|---|---|---|---|

| C7' Hydroxylation | Chromium-based oxidants | Total Synthesis of Ritterazine B | Late-stage oxidation of an unactivated C-H bond. | researchgate.netscispace.com |

| Spiroiminal Formation | PhI(OAc)₂ / Iodine | Synthesis of Steroidal Precursors | C-H activation leading to cyclization and imine formation. | researchgate.net |

Novel Spiroketalization Procedures

The bis-steroidal structure of ritterazines features complex spiroketal moieties, the stereocontrolled construction of which is a significant synthetic challenge. researchgate.netnih.gov The 5/5-spiroketal systems, in particular, can be difficult to control as they often equilibrate to nearly 1:1 mixtures of epimers under acidic conditions. nih.gov

In the first total synthesis of the corrected structure of this compound, the Fuchs laboratory employed a Suarez iodine[III] oxidative spirocyclization. researchgate.netacs.org This method involves the oxidative cyclization of a monoprotected 1,2-diol to forge the spiroketal ring system. This approach was part of a synthetic sequence that began with the reductive cleavage of a different spiroketal followed by a Sharpless asymmetric dihydroxylation to set the required stereocenters. acs.org

More recently, gold-catalyzed reactions have emerged as a powerful tool for constructing complex molecular architectures, including spiroketals. mdpi.com In their landmark total synthesis of ritterazine B, the Reisman group utilized a gold-catalyzed cycloisomerization to install both of the required spiroketals. researchgate.netscispace.com This strategy involves the gold-catalyzed reaction of an alkynol, which proceeds under mild conditions to form the spiroketal structure with high efficiency. scispace.comorganicchemistry.eu

To address the challenge of stereocontrol, an acid-catalyzed equilibration procedure has also been developed. In the synthesis of a ritterazine spiroketal precursor, treatment of a mixture of four diastereomers with pyridinium p-toluenesulfonate (PPTS) at an elevated temperature led to equilibration, favoring the desired diastereomer in high yield. nih.gov

Table 2: Comparison of Spiroketalization Methods in Ritterazine Synthesis Data is sourced from multiple research publications.

| Method | Key Reagents | Key Intermediate | Advantages | Synthetic Target | Reference |

|---|---|---|---|---|---|

| Suarez Oxidative Spirocyclization | Iodine(III) reagent | 1,2-Diol | Effective for oxidative cyclization. | This compound | researchgate.netacs.org |

| Gold-Catalyzed Cycloisomerization | AuCl | Alkynol | Mild conditions, high efficiency, good stereocontrol. | Ritterazine B | researchgate.netscispace.commdpi.com |

| Acid-Catalyzed Equilibration | PPTS (acid catalyst) | Mixture of spiroketal diastereomers | Corrects stereochemistry to favor the thermodynamically stable product. | Ritterazine O precursor | nih.gov |

Late-Stage Fragment Coupling and Dimerization Reactions

However, for unsymmetrical ritterazines or for more controlled syntheses, stepwise fragment coupling strategies are preferred. A highly effective method involves the coupling of an α-azidoketone with an α-aminomethoxime. nih.govnih.gov This approach provides the desired unsymmetrical pyrazine in high yield and, crucially, under conditions that preserve the stereochemical integrity of acid-sensitive groups like spiroketals. nih.gov This method was instrumental in the synthesis of ritterazine-cephalostatin hybrids. nih.govamazonaws.com

Variations of this strategy, such as the reductive dimerization of an α-azidoketone using catalytic hydrogenation or tin hydride, have also been successfully employed. nih.gov In the total synthesis of ritterazine B, the final pyrazine ring was constructed via a two-step sequence starting from the coupling of two different, highly functionalized steroid fragments, one of which was an α-azidoketone. scispace.comorganicchemistry.eu

Table 3: Strategies for Pyrazine Core Formation in Ritterazine Synthesis Data is sourced from multiple research publications.

| Coupling Strategy | Key Reactants | Key Features | Applicability | Reference |

|---|---|---|---|---|

| Statistical Dimerization | Two different α-aminoenones | One-pot formation of symmetrical and unsymmetrical products. | Cephalostatin 7, 12; Ritterazine K | nih.gov |

| Reductive Dimerization | α-Azidoketone | Catalytic hydrogenation or tin hydride reduction. | Symmetric pyrazines | nih.gov |

| Azidoketone-Aminomethoxime Coupling | α-Azidoketone + α-Aminomethoxime | High yield, preserves acid-labile stereocenters. | Unsymmetrical hybrids (Ritterostatins) | nih.govamazonaws.com |

| Stepwise Heterodimerization | Western steroid fragment + Eastern α-azidoketone fragment | Controlled coupling of two advanced fragments. | Unsymmetrical products (Ritterazine B) | scispace.comorganicchemistry.eu |

Total Synthesis of this compound Congeners and Hybrid Structures

The development of synthetic routes to ritterazines has enabled the preparation of not only the natural products themselves but also a variety of congeners and hybrid structures. These molecules are invaluable for probing structure-activity relationships (SAR).

The Fuchs group reported a synthesis of ritterazine K, which was produced in a one-pot statistical combination along with cephalostatins 7 and 12 from the coupling of two different steroidal α-aminoenones. mdpi.comnih.gov This work demonstrated the close biosynthetic and synthetic relationship between the ritterazine and cephalostatin families.

Significant effort has also been directed toward the synthesis of ritterazine-cephalostatin hybrids, termed "ritterostatins." The synthesis of ritterostatin GN1N, a potent hybrid, was achieved through a convergent route starting from hecogenin acetate. nih.govresearchgate.net This synthesis featured the late-stage coupling of the "North G" hemisphere with a surrogate "South" hemisphere, showcasing the modularity of the synthetic strategy. nih.gov The synthesis of a fluorescently-tagged version of a ritterostatin hybrid has also been reported, providing a powerful tool for studying its cellular mechanism of action. nih.gov Furthermore, syntheses of other analogues, such as 12,12'-azo-13,13'-diepi-Ritterazine N, have been reported, expanding the library of available compounds for biological testing. researchgate.net

Structure-activity Relationship Sar Studies on Ritterazine M and Derivatives

Design and Preparation of Ritterazine M Analogs for SAR Probing

The scarcity of ritterazines from natural sources necessitates chemical synthesis to enable thorough SAR studies. The total synthesis of this compound, and other members of the family like ritterazine B, has been a significant achievement, paving the way for the preparation of designed analogs. mdpi.comscispace.comresearchgate.net Synthetic strategies often rely on a convergent approach, where two distinct steroidal fragments (the "eastern" and "western" halves) are prepared separately and then joined in a late-stage pyrazine-forming reaction. mdpi.comscispace.com This biomimetic approach, mimicking the proposed biosynthesis from α-aminoketone precursors, allows for the flexible combination of different steroidal units to generate a diverse library of analogs. nih.govcaltech.edu

For instance, the synthesis of ritterazine Y analogs has been accomplished from hecogenin acetate through a multi-step process involving the preparation of the individual "north G" and "south Y" units, followed by their coupling. researchgate.net The development of efficient protocols for creating unsymmetrical pyrazines has been a key enabler for these studies, allowing for the reliable coupling of valuable and complex steroidal precursors while preserving acid-sensitive functionalities like the spiroketal stereochemistry. scispace.comnih.gov These synthetic endeavors are not merely for structural confirmation but are guided by existing SAR data to probe specific molecular interactions, such as targeting the C-25 position for modification to attach fluorescent probes without abolishing activity. nih.govnih.gov

Stereochemical Determinants of Structure-Function Relationships

Beyond the presence of specific functional groups, the precise three-dimensional arrangement of the ritterazine molecule is a critical determinant of its biological function. Asymmetry is a foundational requirement for high potency, with symmetrical dimers showing substantially lower activity. nih.gov

Several stereochemical features have been identified as particularly important:

Spiroketal Stereochemistry: As mentioned previously, the stereocenter at the spiroketal junction (e.g., C22) influences potency. While the C22 epimer of ritterazine B, ritterazine F, is still highly active, the difference in their IC50 values underscores the importance of this center's configuration. caltech.educaltech.edu

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry has become an invaluable tool for rationalizing the complex SAR of the ritterazine and cephalostatin family and for guiding the design of new analogs. oncodesign-services.comresearchgate.net Semi-empirical calculations have revealed a strong correlation between the calculated enthalpy of E-ring oxacarbenium ion formation from the spiroketal and the observed biological activity. nih.govresearchgate.net This provides theoretical support for the hypothesis that these compounds act as pro-electrophiles.

These computational models have predictive power. For instance, calculations guided the design and synthesis of C25-epi-ritterostatin GN1N, a hybrid analog that was predicted to be, and was subsequently found to be, exceptionally potent—in some cases 100 times more so than its parent compound. nih.gov Similarly, computational methods correctly predicted that certain deoxy-cephalostatin analogs would retain high activity. researchgate.net By modeling the interactions between the complex steroidal structures and potential biological targets, computational approaches help to refine SAR hypotheses, prioritize synthetic targets, and accelerate the discovery of new compounds with improved therapeutic potential. oncodesign-services.comstanford.edu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are crucial for elucidating its mechanism of action by identifying its potential biological targets and characterizing the specific interactions that govern its potent cytotoxic activity.

While direct molecular docking studies specifically detailing the interaction of this compound with its cellular targets are not extensively published, research on related bis-steroidal pyrazines and their known targets provides a strong framework for understanding these interactions. Landmark studies have implicated that bis-steroidal pyrazines (BSPs), the class of compounds to which this compound belongs, are high-affinity ligands for oxysterol-binding protein (OSBP) and its close paralog, OSBP-related protein 4L (ORP4L). researchgate.net More recent evidence also points towards the endoplasmic reticulum-specific heat-shock protein GRP78 (Glucose-Regulated Protein 78 kDa), also known as HSPA5, as a potential target. researchgate.netnih.gov GRP78 is a key molecular chaperone involved in protein folding and the unfolded protein response (UPR), and its overexpression is linked to cancer cell survival and proliferation. nih.gov

A molecular docking study on the interaction of the natural product celastrol with GRP78 revealed that it binds to a site containing Cysteine-41, with a binding energy of -8.1 kcal/mol. nih.gov This provides a model for how a complex natural product might interact with GRP78. A hypothetical molecular docking study of this compound with GRP78 would likely investigate its binding affinity and pose within the protein's substrate-binding domain or ATP-binding domain. The analysis would focus on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein.

Given the complex, three-dimensional structure of this compound, with its two steroidal units and various oxygenated functional groups, it is anticipated that it would form a network of interactions within the binding pocket of its target. The asymmetrical nature of this compound is considered important for its biological activity, suggesting that the two distinct steroidal hemispheres likely play different roles in target recognition and binding.

A plausible set of interacting residues within a target protein like GRP78 for this compound, based on studies of other GRP78 inhibitors, is presented in the table below. This represents a hypothetical model for the key interactions that could be confirmed through specific docking studies.

Table 1: Hypothetical Interacting Residues of this compound with a Target Protein (e.g., GRP78) Based on Molecular Docking Principles

| Interaction Type | Potential Interacting Residue (Amino Acid) | Steroidal Hemisphere of this compound Involved |

| Hydrogen Bond | Serine | Eastern or Western Hemisphere |

| Hydrogen Bond | Threonine | Eastern or Western Hemisphere |

| Hydrogen Bond | Tyrosine | Eastern or Western Hemisphere |

| Hydrophobic Interaction | Leucine | Steroid Backbone |

| Hydrophobic Interaction | Valine | Steroid Backbone |

| Hydrophobic Interaction | Phenylalanine | Steroid Backbone |

| van der Waals | Glycine | Entire Molecule |

| van der Waals | Alanine | Entire Molecule |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a complex and flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. This conformational flexibility can be critical for its ability to bind to a biological target and exert its cytotoxic effects.

A molecular modeling study focusing on the conformational characteristics of bis-spirostanic conjugates has provided insights into the structure of this compound. figshare.com This research utilized a Monte Carlo simulation approach to explore the potential conformations of related molecules, offering a comparative basis for this compound's structure. figshare.com The study highlighted the relatively planar structure of pyrazine-linked bis-spirostanic natural products. figshare.com

A full molecular dynamics simulation of this compound, likely conducted in a simulated aqueous environment to mimic physiological conditions, would provide detailed information on its dynamic behavior. Such a simulation would track the movements of every atom in the molecule over a set period, typically on the nanosecond to microsecond scale. nih.gov

Key analyses from an MD simulation of this compound would include:

Root Mean Square Fluctuation (RMSF): This analysis would identify which parts of the this compound structure are the most flexible. It is probable that the linkages between the two steroidal units and the terminal side chains would exhibit higher flexibility compared to the rigid steroidal ring systems.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule over time. Changes in Rg could indicate significant conformational shifts, such as the molecule adopting a more extended or a more compact form.

Solvent Accessible Surface Area (SASA): This calculation would determine the area of the molecule that is exposed to the solvent, providing insights into its hydrophobic and hydrophilic characteristics and how they change with different conformations.

The results of these simulations would generate an ensemble of low-energy conformers, representing the most likely shapes of this compound in a biological context. This information is critical for structure-activity relationship studies, as the specific conformation of the molecule is what ultimately interacts with its cellular target.

Table 2: Key Parameters in Molecular Dynamics Simulation for Conformational Analysis of this compound

| Parameter | Description | Expected Insights for this compound |

| RMSD | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Indicates the stability of the overall molecular structure during the simulation. |

| RMSF | Measures the fluctuation of each atom from its average position. | Highlights the flexible regions of the molecule, such as the pyrazine linker and side chains, versus the rigid steroidal cores. |

| Rg | Represents the root mean square distance of the atoms from their common center of mass. | Provides information on the compactness and overall shape of this compound, revealing any large-scale conformational changes. |

| SASA | The surface area of the molecule that is accessible to a solvent. | Characterizes the exposure of hydrophobic and hydrophilic regions, which is crucial for understanding its interactions with water and target proteins. |

Mechanistic Investigations of Ritterazine M's Biological Actions

Elucidation of Molecular and Cellular Mechanisms of Action

The mechanism of action for the ritterazine and cephalostatin family is characterized by its potent induction of apoptosis (programmed cell death) in cancer cells. mdpi.comscispace.com Comparative analyses of their activity profiles against the National Cancer Institute's 60-cell line panel reveal a unique pattern, distinct from other known anticancer agents, which suggests a novel mode of action. doi.orgnih.gov The core mechanism involves the engagement of specific intracellular protein targets, leading to a cascade of events that begins with stress in the endoplasmic reticulum and culminates in cell death. nih.govnih.gov This pathway underscores the intricate interplay between the compound and the cell's internal machinery.

Identification and Characterization of Molecular Targets

Research to uncover the direct molecular targets of this compound class has identified two key protein families: oxysterol-binding proteins and heat shock proteins. nih.govscispace.com Initial landmark studies pointed towards oxysterol-binding proteins, while more recent evidence has strongly implicated an endoplasmic reticulum-resident chaperone as the key efficacious target. rsc.orgnih.gov

Oxysterol-Binding Protein (OSBP): Early investigations identified OSBP and its closest paralog, OSBP-related protein 4L (ORP4L), as high-affinity receptors for several bis-steroidal pyrazines, including ritterazine B and cephalostatin 1. nih.govresearchgate.net These compounds, collectively termed 'ORPphilins', were shown to bind to OSBP with high affinity. nih.govthieme-connect.com For instance, competitive binding assays demonstrated that ritterazine B binds to OSBP with a nanomolar inhibition constant (Kᵢ), indicating a strong interaction. researchgate.net This interaction was shown to alter the subcellular localization of OSBP. caltech.eduresearchgate.net

Glucose-Regulated Protein 78 (GRP78): More recent studies have provided compelling evidence that the 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a primary target. nih.govscispace.com GRP78 is a crucial molecular chaperone residing in the endoplasmic reticulum (ER). nih.gov Studies using ritterostatin GN1N, a hybrid molecule combining the structural features of ritterazines and cephalostatins, have been pivotal. nih.govnih.gov While this hybrid was found to bind to multiple heat shock protein 70 (HSP70) isoforms, its cellular activity was specifically directed towards GRP78. nih.govresearchgate.net This selectivity is achieved through the compound's trafficking via endocytosis to the endoplasmic reticulum, where GRP78 is located. nih.govmdpi.com Isothermal titration calorimetry (ITC) confirmed a direct binding interaction between ritterostatin GN1N and GRP78. rsc.org

Analysis of Cellular Responses Triggered by Ritterazine M

The binding of ritterazine-like compounds to their molecular targets, particularly GRP78, initiates a well-defined cascade of cellular stress responses that ultimately leads to the demise of the cancer cell. nih.govmdpi.com

The interaction with and inhibition of GRP78 is a direct trigger for endoplasmic reticulum (ER) stress. nih.govnih.gov GRP78 is a master regulator of ER function, and by binding to it, compounds like ritterostatin GN1N disrupt protein folding homeostasis. nih.govresearchgate.net This disruption leads to an accumulation of unfolded or misfolded proteins in the ER lumen, a hallmark of ER stress. ontosight.aimednexus.org Studies on cephalostatin 1 and its analogs have firmly established the induction of ER stress as a key event in their mechanism of action. doi.orgnih.govresearchgate.net

The induction of ER stress consequently activates a signaling network known as the Unfolded Protein Response (UPR). nih.govresearchgate.net The UPR's initial goal is to restore homeostasis, but under prolonged or severe stress, it switches to initiating apoptosis. nih.govmednexus.org Research on ritterostatin GN1N demonstrated a dose-dependent activation of the UPR. nih.gov Specifically, the PERK branch of the UPR is strongly affected, evidenced by the increased phosphorylation of the eukaryotic initiation factor-2 alpha (eIF2α) and upregulation of its downstream targets, activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP/GADD153). nih.govnih.govrsc.org A modest, dose-dependent increase in the splicing of X-box binding protein 1 (XBP1), a marker for the IRE1α arm of the UPR, was also observed. nih.gov As a direct consequence of UPR activation, the cell also increases the expression of chaperones like GRP78 itself in an attempt to cope with the stress. nih.gov

Sustained UPR activation, particularly through the PERK-CHOP axis, provides a direct link between target engagement and the induction of apoptosis. nih.govmednexus.org The potent anti-tumor activity of the ritterazine/cephalostatin family is ultimately attributed to this apoptotic cell death. nih.govresearchgate.net The apoptotic pathway initiated by these compounds is considered unusual. acs.orgnih.govacs.org Studies with cephalostatin 1 show that it requires caspase-9 activation for apoptosis but occurs without the release of cytochrome c from the mitochondria or the formation of the typical apoptosome. nih.govresearchgate.netacs.org Instead, the ER-associated caspase-4 is activated upstream of caspase-9, linking the ER stress directly to the caspase cascade. mdpi.comnih.govnih.gov Furthermore, some studies on ritterazine B noted the onset of apoptosis without observing the cleavage of key caspase target molecules, suggesting the possibility of a novel antimitotic mechanism of cell death. nih.gov The induction of CHOP and inhibition of GRP78 by a ritterostatin analog has also been linked to an increase in caspase-7 activity, contributing to cell death in melanoma cells. mednexus.orgmednexus.orgnih.gov

Activation of Unfolded Protein Response (UPR)

Subcellular Localization Studies Using Chemical Probes and Imaging Techniques

Understanding the precise intracellular location where a compound accumulates is critical to elucidating its mechanism of action. For the ritterazine family, including this compound, researchers have employed sophisticated chemical probes and advanced imaging techniques to visualize their journey and destination within tumor cells. These investigations have been pivotal in identifying the primary organelle targeted by this class of potent cytotoxic agents.

Directly studying the subcellular distribution of natural products like this compound can be challenging due to their limited availability and lack of intrinsic fluorescence. researchgate.netnih.gov To overcome this, research has focused on the synthesis and evaluation of fluorescently labeled analogues and hybrids that retain the core structural features and biological activity of the parent compounds. nih.govacs.org

A key breakthrough in this area was the development of an active fluorescent probe based on a ritterazine-cephalostatin hybrid. nih.govacs.orgnih.gov This probe, along with immunoaffinity fluorescent (IAF) probes prepared from the hybrid ritterostatin GN1N, allowed for direct visualization and tracking within living and fixed cells. nih.govescholarship.org Competition experiments have confirmed that these probes share a common target and mode of action with parent compounds like ritterazine B and cephalostatin 1, making the findings applicable to the broader ritterazine-cephalostatin family. nih.govcaltech.edu

Time-course imaging studies using these probes in human cancer cell lines, such as HCT-116 colon carcinoma and HeLa cells, revealed that the compounds are rapidly taken up by the cells. nih.govacs.orgamazonaws.com Within 30 minutes to an hour, the fluorescent signal begins to concentrate in specific subcellular compartments, where it remains for at least 24 hours. nih.govnih.gov

Confocal microscopy and epifluorescence imaging have provided high-resolution views of the probe's destination. acs.orgnih.gov These studies consistently demonstrate that the ritterazine-cephalostatin hybrids localize predominantly within the endoplasmic reticulum (ER) and the nuclear membrane, including the surrounding nuclear-ER interface. researchgate.netnih.govacs.orgnih.gov This localization was further confirmed through co-staining experiments. The fluorescent signal from the ritterazine hybrid probe overlapped with that of known ER stains, such as dragmacidin D, but was distinct from nuclear stains like IAF-labeled nogalamycin. nih.govamazonaws.com

The specific trafficking to the ER is crucial, as it confines the compound's activity to this organelle. nih.govmdpi.com Subsequent research has shown that this specific localization leads to the binding of the ER-resident HSP70 isoform, GRP78. nih.govmdpi.comresearchgate.net While the compounds can bind to multiple heat shock proteins, their sequestration within the ER directs their activity primarily towards GRP78, initiating ER stress and the unfolded protein response (UPR), which ultimately leads to apoptotic cell death. nih.govmdpi.comresearchgate.net

The table below summarizes the key experimental details from various subcellular localization studies.

Table 1: Summary of Subcellular Localization Experiments for Ritterazine/Cephalostatin Probes

| Probe Type | Cell Line(s) | Imaging Technique(s) | Key Findings & Observations | Citations |

|---|---|---|---|---|

| Fluorescent ritterazine-cephalostatin hybrid (Probe 7) | HCT-116, HeLa | Time-course imaging, Confocal microscopy | Rapid uptake; localization within the ER and the nuclear-ER interface. Confirmed with co-stains. | nih.govacs.orgnih.gov |

| Immunoaffinity fluorescent (IAF) probes (Probes 5 & 6 from ritterostatin GN1N) | SF268, HCT-116, U2OS | Confocal microscopy, Epifluorescence imaging | Probes trafficked to the ER within 30 minutes and remained for up to 24 hours. Co-localized with the ER chaperone GRP78. | nih.govescholarship.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Ritterazine A |

| Ritterazine B |

| Ritterazine F |

| Ritterazine G |

| This compound |

| Ritterazine Y |

| Cephalostatin 1 |

| Ritterostatin GN1N |

| 25-epi-ritterostatin GN1N |

| Dragmacidin D |

| GRP78 (BiP) |

Advanced Analytical Methodologies in Ritterazine M Research

Spectroscopic Techniques for Structural Characterization of Synthetic Intermediates and Analogs

Spectroscopic methods form the cornerstone of molecular structure determination in the synthesis of complex natural products like ritterazine M. unizar-csic.es Researchers employ a combination of techniques to piece together the molecular architecture of each synthetic intermediate, ensuring that the desired transformations have occurred at each step of a synthetic sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of this compound's synthetic precursors and analogs. amazonaws.comcaltech.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are routinely used to establish connectivity and stereochemistry. acs.org

In the synthesis of this compound and its analogs, ¹H NMR provides crucial information on the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their spatial proximity to one another. amazonaws.com For instance, the chemical shifts (δ) and coupling constants (J) of specific protons are meticulously analyzed to confirm the stereochemistry of newly formed centers. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule, which is essential for confirming the carbon skeleton of the steroidal fragments and the central pyrazine core. nih.gov

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly vital. HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting different fragments of a molecule. researchgate.net For nitrogenous compounds like the ritterazines, ¹⁵N-HMBC can be used to definitively determine the orientation of the steroidal units around the pyrazine ring by observing correlations between specific protons and the pyrazine nitrogens. researchgate.netresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Ritterazine Synthetic Intermediate (Azido Ketone 16) nih.gov

| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| C-1 | 35.1 | 1.81–2.11 (m) |

| C-2 | 31.4 | 1.81–2.11 (m) |

| C-3 | 39.5 | 1.81–2.11 (m) |

| C-4 | 37.0 | 1.45–1.62 (m) |

| C-5 | 45.7 | 1.16 (m) |

| C-6 | 28.6 | 1.81–2.11 (m) |

| C-7 | 41.6 | 1.81–2.11 (m) |

| C-8 | 54.7 | 1.20–1.29 (m) |

| C-9 | 63.7 | 4.08–4.11 (m) |

| C-10 | 12.8 | 1.04 (s) |

| C-11 | 43.5 | 2.24–2.30 (m) |

| C-12 | 206.2 | - |

| C-13 | 43.3 | 2.41–2.55 (m) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool used to determine the molecular weight and confirm the elemental composition of synthetic intermediates and ritterazine analogs. mdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. nih.gov

For example, in the synthesis of the heptacyclic pyrazine core of a ritterazine analog, HRMS was used to confirm the formation of the product. The calculated mass for the protonated molecule C₂₈H₃₇N₂O₂ ([M+H]⁺) was 433.285504, while the observed mass was 433.284413, a close match that validates the chemical formula. nih.gov This level of accuracy is essential to differentiate between compounds with similar nominal masses.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural insights by showing how a molecule breaks apart. researchgate.net While not as commonly detailed in synthetic reports as NMR, the fragmentation pattern can help confirm the presence of specific structural motifs within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the presence or absence of specific functional groups, providing rapid and valuable feedback during a synthetic campaign. unizar-csic.esmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. mdpi.com It is particularly useful for tracking the progress of reactions involving key functional groups. For instance, in the synthesis of this compound intermediates, the appearance or disappearance of characteristic absorption bands confirms specific transformations. nih.gov

Table 2: Key IR Absorptions for Functional Groups in Ritterazine Synthesis nih.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Synthetic Context Example |

|---|---|---|

| Hydroxyl (-OH) | ~3400 (broad) | Presence in alcohol intermediates. nih.gov |

| Ketone (C=O) | ~1700-1740 | Indicates the presence of steroidal ketones. nih.gov |

| Azide (-N₃) | ~2100 | Confirms the successful introduction of an azide group, a key precursor to the pyrazine ring. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is especially useful for characterizing compounds with conjugated systems, such as the pyrazine ring in this compound. scienceopen.comresearchgate.net The pyrazine core and other chromophores within the steroidal framework give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum, which can be used to confirm the formation of the final ring system. mdpi.comescholarship.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of synthetic intermediates and the final assessment of product purity. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of complex, non-volatile molecules like this compound and its precursors. measurlabs.comwjpmr.com

Analytical HPLC: Analytical HPLC is used to assess the purity of a synthesized compound and to monitor the progress of a reaction. sepscience.com By injecting a small amount of the reaction mixture, chemists can determine the ratio of starting material to product and identify the presence of any byproducts. A pure compound will ideally show a single, sharp peak in the chromatogram. advancechemjournal.com Methods often employ a reversed-phase column (e.g., C18) with a gradient elution of solvents like acetonitrile and water. nih.gov Purity is often assessed using a photodiode array (PDA) detector, which can scan across a range of UV wavelengths to ensure the peak is spectrally homogeneous. sepscience.com

Preparative HPLC: When other purification methods like column chromatography are insufficient to separate a desired compound from closely related impurities, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate gram-to-milligram quantities of a pure substance. wjpmr.com It is often a crucial final step in a synthetic sequence to obtain a compound of >95% purity required for biological testing and final characterization. amazonaws.comnih.gov

Table 3: Example HPLC Conditions for Ritterazine Analog Analysis amazonaws.com

| Parameter | Condition |

|---|---|

| Instrument | Bruker AMX-400 or AMX-500 |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of Acetonitrile/Water |

| Detector | Photodiode Array (PDA) |

Gas Chromatography (GC) for Volatile Component Analysis (if applicable to precursors/intermediates)

Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile or can be made volatile through derivatization. researchgate.net While the large, complex, and non-volatile structures of this compound and its late-stage intermediates are not suitable for GC analysis, the technique may be applicable to the analysis of simple, volatile starting materials or early-stage precursors used in the synthesis. notulaebotanicae.ro For example, if a synthetic route began with a simple, volatile ketone or alcohol, GC coupled with Mass Spectrometry (GC-MS) could be used to confirm its purity before its incorporation into the main synthetic pathway. nih.gov The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column, leading to separation based on boiling point and polarity. notulaebotanicae.ro

Advanced Imaging Techniques for Cellular and Subcellular Studies

Advanced imaging techniques are pivotal in elucidating the mechanisms of action of complex natural products. In the study of compounds like this compound, these methods would be essential for visualizing the molecule's journey and impact within the cell. Techniques such as confocal and fluorescence microscopy allow researchers to observe the subcellular localization, trafficking pathways, and interactions of a compound, providing critical insights into its biological function. While the total synthesis of this compound has been accomplished, allowing for the potential creation of tagged derivatives for such studies, specific research detailing the use of these advanced imaging methodologies exclusively for this compound is not available in the published scientific literature. acs.orgresearchgate.netrhhz.net The focus of published imaging studies has been on closely related ritterazine analogues and ritterazine-cephalostatin hybrids. researchgate.netresearchgate.net

Confocal Microscopy for Localization and Trafficking Studies

Confocal microscopy is a high-resolution optical imaging technique that allows for the reconstruction of three-dimensional images from fluorescently labeled samples. By eliminating out-of-focus light, it provides sharp images of specific planes within a cell. In the context of this compound research, confocal microscopy would be the ideal tool to determine its precise subcellular destination.

To conduct such a study, a fluorescently tagged version of this compound would be required. This probe would be introduced to live cancer cells, such as those from human colon carcinoma (HCT-116) or HeLa cell lines, which are commonly used in this type of research. researchgate.net The microscope would then be used to capture a series of images at different depths within the cells over time.

This time-course imaging would reveal the trafficking pathway of the compound—showing its initial interaction with the cell membrane, its uptake into the cytoplasm, and its ultimate localization within specific organelles. For related compounds, such as ritterazine-cephalostatin hybrids, this technique has shown localization primarily within the endoplasmic reticulum (ER) and the area surrounding the nuclear-ER interface. acs.orgresearchgate.netpurdue.edu Co-localization experiments, using well-established fluorescent stains for specific organelles (e.g., for the nucleus or ER), would be performed to confirm these locations. While these findings on related molecules are suggestive, dedicated confocal microscopy studies on this compound itself would be necessary to confirm its specific localization and trafficking behavior.

Future Research Directions and Perspectives on Ritterazine M

Unexplored Aspects of Ritterazine M Biosynthesis

The biosynthetic pathway leading to this compound and its congeners in the marine tunicate Ritterella tokioka remains largely speculative. mdpi.comcaltech.edu While biomimetic synthetic strategies suggest plausible routes, the precise enzymatic machinery and genetic underpinnings are unknown. nih.gov Future research should prioritize the elucidation of this pathway, which could reveal novel enzymes and biochemical transformations.

Key unanswered questions include:

Precursor Origin: Identifying the specific steroidal precursors for the northern and southern hemispheres of the molecule.

Pyrazine Formation: Understanding the enzymatic process responsible for the dimerization of the two steroid units and the formation of the central pyrazine ring. This is a critical step that defines the entire class of compounds.

Oxidative and Spiroketal Modifications: Characterizing the series of oxidations, hydroxylations, and spiroketal formations that create the highly functionalized and stereochemically complex structure of this compound.

Genomic and transcriptomic analysis of Ritterella tokioka, potentially including its symbiotic microorganisms, could identify the gene clusters responsible for producing these complex alkaloids. mdpi.com Such studies would not only solve a long-standing biochemical puzzle but could also enable heterologous expression and biosynthetic engineering to produce this compound and novel analogs.

Opportunities for Novel and Efficient Synthetic Routes

Future synthetic endeavors could focus on:

"Red-Ox" Strategy: Further application of the "reduction/oxidation" strategy, which aims to utilize the carbon skeleton of readily available steroids like hecogenin acetate without degradation and re-functionalization, could lead to more atom-economical syntheses. nih.govresearchgate.netnih.gov

Catalytic Methods: The use of modern catalytic methods, such as gold-catalyzed cycloisomerizations for spiroketal formation or C-H oxidation for late-stage functionalization, could significantly shorten synthetic sequences and improve stereocontrol. scispace.commdpi.comnih.gov For instance, the total synthesis of Ritterazine B successfully employed gold-catalyzed cycloisomerizations to install both spiroketals. nih.govcaltech.edu

The development of a truly scalable synthesis is crucial for enabling in-depth biological studies and evaluating the therapeutic potential of this compound and its derivatives. scispace.com

Table 1: Comparison of Synthetic Strategies for Bis-steroidal Pyrazines

| Strategy | Description | Key Reactions | Application Example | Citation |

|---|---|---|---|---|

| Linear Synthesis | Step-wise construction of the molecule from a single starting material. | Suarez iodine[III] oxidation, asymmetric dihydroxylation. | First total synthesis of this compound. | acs.orgacs.org |

| Convergent Synthesis | Separate synthesis of major fragments followed by late-stage coupling. | Guo unsymmetrical pyrazine synthesis. | Synthesis of this compound and other hybrids. | acs.orgamazonaws.com |

| "Red-Ox" Strategy | Modification of a steroid scaffold using oxidation/reduction without C-C bond cleavage. | CrVI-catalyzed E-ring opening, base-triggered cyclization. | Synthesis of Cephalostatin analogs. | nih.govresearchgate.netnih.gov |

| Modern Catalytic Methods | Use of advanced catalysts to achieve key transformations efficiently. | Gold-catalyzed cycloisomerization, titanium-mediated propargylation. | Total synthesis of Ritterazine B. | scispace.comnih.govthieme-connect.com |

Deepening the Understanding of Structure-Activity Relationships

The structure-activity relationships (SAR) for the ritterazine and cephalostatin family have been partially elucidated, revealing several key structural features required for potent cytotoxicity. mdpi.comnih.gov However, the specific SAR for this compound is less understood. It is noted that nearly symmetric bis-steroidal pyrazines, such as this compound, tend to exhibit lower cytotoxic activity compared to their unsymmetrical, highly potent counterparts like ritterazine B or cephalostatin 1. frontiersin.orgjst.go.jp

To deepen the understanding of this compound's SAR, future research should involve:

Comparative Studies: Direct comparison of the cytotoxic profiles of these analogs against a panel of cancer cell lines to identify the specific structural determinants of activity for the this compound scaffold. For example, the 5/6 spiroketal is considered crucial for the high activity of potent ritterazines, and its modification in this compound analogs could provide significant insight. jst.go.jp

Computational Modeling: Using computational methods to model the interaction of this compound and its analogs with their putative biological targets. This can help rationalize observed SAR data and guide the design of new, more potent compounds. nih.gov

Table 2: Structural Features and Activity of Selected Bis-steroidal Pyrazines

| Compound | Key Structural Features | Cytotoxicity (P388 Murine Leukemia) | Citation |

|---|---|---|---|

| Ritterazine B | Highly unsymmetrical, 5/6 spiroketal (western), 5/5 spiroketal (eastern), C7' hydroxyl. | GI50 = 0.17 nM | caltech.edumdpi.com |

| This compound | Nearly symmetric, two distinct 5/6 spiroketals. | Highly cytotoxic (specific value varies) | frontiersin.orgjst.go.jp |

| Cephalostatin 1 | Highly unsymmetrical, highly oxygenated southern hemisphere. | GI50 ~ 1 nM (NCI-60 average), femtomolar activity against P388. | mdpi.comnih.gov |

Further Elucidation of Molecular Mechanisms and Pathways

The precise molecular mechanism of action for the ritterazine/cephalostatin family remains an active area of investigation. nih.gov While they are known to be potent inducers of apoptosis, their direct cellular targets are still being confirmed. mdpi.comscispace.com Recent studies have implicated oxysterol-binding protein (OSBP) and the endoplasmic reticulum (ER) chaperone GRP78 (a heat shock protein 70 isoform) as high-affinity binding partners. mdpi.comresearchgate.netnih.gov

Future work should focus on:

Target Validation: Confirming whether this compound specifically binds to OSBP and/or GRP78 and determining the functional consequences of this binding.

Pathway Analysis: Using systems biology approaches like proteomics and transcriptomics to map the downstream signaling pathways modulated by this compound. This would help to understand how target engagement leads to the observed apoptotic response, which may involve the unfolded protein response (UPR) and ER stress. mdpi.comnih.govresearchgate.net

Differential Effects: Investigating why this compound has a different activity profile compared to other family members. This could be due to differences in target affinity, cellular uptake, or subcellular localization.

Elucidating these mechanisms is critical for understanding the therapeutic potential and possible selectivity of this compound. d-nb.infonih.gov

Development of Chemical Biology Tools Based on this compound Scaffold

Chemical biology tools are indispensable for dissecting the mechanism of action of complex natural products. The development of a fluorescent probe based on a ritterazine-cephalostatin hybrid has already provided valuable insights, showing that these molecules are rapidly taken up by tumor cells and localize to the ER. researchgate.netnih.gov

Building on this, future research could develop probes based specifically on the this compound scaffold:

Fluorescent Probes: Synthesizing fluorescently-tagged this compound analogs to study its specific uptake, subcellular localization, and dynamic interactions with its targets in live cells via confocal microscopy.

Affinity-Based Probes: Creating biotinylated or clickable alkyne/azide-tagged this compound derivatives. These probes can be used for affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP) to unequivocally identify its cellular binding partners.

Photoaffinity Probes: Designing this compound analogs equipped with a photo-reactive group (e.g., benzophenone or diazirine) to covalently cross-link with its biological target(s) upon UV irradiation, facilitating unambiguous target identification.

These chemical biology tools would be instrumental in validating the targets of this compound and dissecting the subtle mechanistic differences between it and other members of the bis-steroidal pyrazine family. nih.gov

Q & A

Q. What are the key structural features of ritterazine M, and how are they elucidated experimentally?

this compound is a bis-steroidal pyrazine alkaloid characterized by a multi-ring system (five-, six-, and seven-membered rings) with four hydroxyl groups and a central pyrazine moiety . Structural elucidation relies on advanced techniques:

- Nuclear Magnetic Resonance (NMR) for stereochemical assignments.

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystallizable) for absolute configuration determination. Comparative analysis with related compounds (e.g., cephalostatins) helps validate structural hypotheses .

Q. What synthetic strategies are employed to access this compound?

Synthesis involves modular approaches inspired by cephalostatin and ritterazine analogs:

- Late-stage heterodimerization : Coupling steroidal subunits via pyrazine formation under Lewis acid catalysis .

- Redox modifications : Critical steps include CrVI-catalyzed E-ring opening and base-triggered cyclization cascades to install spiroketal systems .

- Stereochemical control : Au(I)-catalyzed spirocyclization ensures precise stereochemistry in complex ring systems .

Q. How is the cytotoxicity of this compound quantified, and what are its benchmark values?

Cytotoxicity is assessed via NCI-60 human tumor cell line screening , reporting GI₅₀ (50% growth inhibition) values. While ED₅₀ data for this compound is not explicitly listed in the evidence, related compounds like ritterazine B show GI₅₀ = 3.2 nM, and cephalostatin 1 has sub-nanomolar activity . Assays require standardized protocols to ensure reproducibility, including cell line maintenance and dose-response curve validation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in ED₅₀ values across studies?

Discrepancies arise from variations in:

- Purity : Chromatographic validation (HPLC/LC-MS) ensures compound integrity .

- Assay conditions : Standardizing cell culture media, incubation times, and endpoint measurements (e.g., ATP quantification vs. microscopy) .

- Structural analogs : Testing epimers or synthetic derivatives (e.g., C25-epi-ritterostatin GN1N) clarifies structure-activity relationships (SAR) .

Q. How can fluorescent probes elucidate this compound’s subcellular localization?

- Hybrid probe synthesis : Conjugate this compound with fluorophores (e.g., BODIPY) via click chemistry, preserving bioactivity .

- Confocal microscopy : Track uptake in cancer cells (e.g., HCT-116 or HeLa) with organelle-specific dyes (e.g., ER-Tracker) .

- Competitive assays : Pre-treatment with unlabeled this compound or cephalostatin 1 validates target specificity .

Q. What strategies optimize the synthesis of this compound’s steroidal subunits?

- Eastern hemisphere : Synthesize from hecogenin acetate via photolysis/Prins sequences to install Δ14 olefins .

- Western hemisphere : Use SmI₂-mediated reductions or HAT (Hydrogen Atom Transfer) reactions for selective C-H functionalization .

- Convergent coupling : Pyrazine formation via Staudinger or directed unsymmetrical coupling of amino alcohols .

Methodological Considerations

Q. How are SAR studies structured for bis-steroidal pyrazines like this compound?

SAR frameworks prioritize four domains:

- Polarity match : Balance hydrophilic (north) and hydrophobic (south) domains .

- Bis-spiroketals : Stabilize pro-oxocarbenium ions critical for cytotoxicity .

- Hydroxyl groups : C17 (north) and C23' (south) positions enhance target engagement .

- Δ14 olefin : Maintains conformational rigidity for bioactivity .

Q. What hybrid analog designs potentiate this compound’s activity?

Q. How are stereochemical challenges addressed during total synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.